molecular formula C12H8Cl2O B8370486 2',6'-Dichlorobiphenyl-2-ol

2',6'-Dichlorobiphenyl-2-ol

Cat. No. B8370486
M. Wt: 239.09 g/mol
InChI Key: IPHMSROLQIBDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365095B2

Procedure details

To a solution of 2′,6′-dichloro-1,1′-biphenyl-2-yl methyl ether (5.83 g, 0.023 mol) in anhydrous dichloromethane (100 mL) at 0° C. under nitrogen was added a solution of boron tribromide (1.0 M in dichloromethane, 27.6 mL, 0.0276 mol) dropwise over 40 minutes via a syringe pump. The reaction mixture was then stirred at room temperature for 17 hours, then quenched by the addition of absolute ethanol (50 mL). The mixture was stirred at room temperature for 1.5 hours then concentrated under reduced pressure to afford a dark oil. The oil was dissolved in 2.0 M aqueous sodium hydroxide solution (200 mL) and the resulting milky suspension extracted with diethyl ether (200 mL). The separated aqueous phase was then cooled to 0° C. and acidified to pH 1 by the addition of concentrated hydrochloric acid. The resulting milky suspension was extracted with ethyl acetate (300 mL), the separated organic phase washed with water (200 mL) and saturated brine (200 mL), dried over magnesium sulfate and concentrated under reduced pressure to afford a yellow oil. Purification by flash chromatography using a solvent gradient of 3 to 15% ethyl acetate in hexane gave 4.99 g (91%) of 2′,6′-dichloro-1,1′-biphenyl-2-ol as a white solid. MS (EI) m/z 238 (M+).
Name
2′,6′-dichloro-1,1′-biphenyl-2-yl methyl ether
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
27.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:4]([C:9]2[C:14]([Cl:15])=[CH:13][CH:12]=[CH:11][C:10]=2[Cl:16])=[CH:5][CH:6]=[CH:7][CH:8]=1.B(Br)(Br)Br>ClCCl.[OH-].[Na+]>[Cl:15][C:14]1[CH:13]=[CH:12][CH:11]=[C:10]([Cl:16])[C:9]=1[C:4]1[C:3]([OH:2])=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:3.4|

Inputs

Step One
Name
2′,6′-dichloro-1,1′-biphenyl-2-yl methyl ether
Quantity
5.83 g
Type
reactant
Smiles
COC=1C(=CC=CC1)C1=C(C=CC=C1Cl)Cl
Name
Quantity
27.6 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the addition of absolute ethanol (50 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a dark oil
EXTRACTION
Type
EXTRACTION
Details
the resulting milky suspension extracted with diethyl ether (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The separated aqueous phase was then cooled to 0° C.
ADDITION
Type
ADDITION
Details
acidified to pH 1 by the addition of concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The resulting milky suspension was extracted with ethyl acetate (300 mL)
WASH
Type
WASH
Details
the separated organic phase washed with water (200 mL) and saturated brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)C=1C(=CC=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.99 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.